2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride
Overview
Description
“2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride” is a chemical compound with the CAS Number: 1624262-52-7 . It has a molecular weight of 188.66 and its IUPAC name is 2-(5-methoxypyridin-2-yl)ethan-1-amine hydrochloride . The compound is typically in the form of a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12N2O.ClH/c1-11-8-3-2-7(4-5-9)10-6-8;/h2-3,6H,4-5,9H2,1H3;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 188.66 . It is a white to yellow solid . The InChI code is 1S/C8H12N2O.ClH/c1-11-8-3-2-7(4-5-9)10-6-8;/h2-3,6H,4-5,9H2,1H3;1H .Scientific Research Applications
In Vivo Metabolism and Synthetic Methods
In Vivo Metabolism in Rats : A study by Kanamori et al. (2002) explored the in vivo metabolism of a structurally similar compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats, identifying various metabolites. This research contributes to understanding the metabolic pathways of related psychoactive phenethylamines.
Synthesis Methods : Research on the synthesis of related compounds was conducted by Morgentin et al. (2009). They developed an efficient method for synthesizing alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate, which could potentially be applied to the synthesis of 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride.
Palladium(II) Complexes and Catalysis : The study by Nyamato et al. (2015) explored the synthesis of (imino)pyridine palladium(II) complexes, which included 2-methoxy-N-((pyridin-2-yl)methylene)ethanamine. These complexes showed potential as selective ethylene dimerization catalysts.
Liquid Chromatography Method for Detection : Poklis et al. (2013) developed a high-performance liquid chromatography tandem mass spectrometry method for determining related compounds in human serum, which could be applicable for detecting 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride in biological samples (Poklis et al., 2013).
Palladium(II) Complexes for Methoxycarbonylation : Research by Zulu et al. (2020) on Palladium(II) complexes of (pyridyl)imine ligands, including 2-methoxy-N-((pyridin-2-yl)methylene)ethanamine, found them to be active catalysts for the methoxycarbonylation of olefins.
Biocide and Corrosion Inhibition : A study on 2-(Decylthio)Ethanamine Hydrochloride, a related compound, showed its effectiveness as a multifunctional biocide with corrosion inhibition properties, suggesting potential applications for 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride in similar domains (Walter & Cooke, 1997).
Nickel(II) Complexes in Ethylene Oligomerization : Nyamato et al. (2016) studied nickel(II) complexes chelated by (amino)pyridine ligands, including 2-methoxy-N-((pyridin-2-yl)methylene)ethanamine, revealing their role in ethylene oligomerization.
DNA Binding and Nuclease Activity : Kumar et al. (2012) conducted a study on Cu(II) complexes of tridentate ligands, including 2-(pyridine-2-yl)-N-((pyridin-2-yl)methylene)ethanamine. They found these complexes to have good DNA binding propensity and nuclease activity, indicating potential applications in the field of biochemistry and pharmaceuticals (Kumar et al., 2012).
Synthesis of Derivatives : Hirokawa et al. (2000) described an efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a compound related to 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride, which could have applications in the development of pharmaceutical compounds.
Safety And Hazards
properties
IUPAC Name |
2-(5-methoxypyridin-2-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c1-11-8-3-2-7(4-5-9)10-6-8;/h2-3,6H,4-5,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIMXAUYCGGOAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride | |
CAS RN |
1624262-52-7 | |
Record name | 2-Pyridineethanamine, 5-methoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1624262-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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